molecular formula C15H16N2O4 B3928898 [4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B3928898
M. Wt: 288.30 g/mol
InChI Key: OVUGQSAUSFOETN-UHFFFAOYSA-N
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Description

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound characterized by the presence of furan and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone typically involves the reaction of furan-2-carboxylic acid with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    tert-Butyl carbamate: A carbamate derivative used in organic synthesis.

    2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.

Uniqueness

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone is unique due to its combination of furan and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-11-10-16(14(18)12-4-2-8-20-12)6-7-17(11)15(19)13-5-3-9-21-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUGQSAUSFOETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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